molecular formula C21H16N2O2 B11394307 N-(1,2-benzoxazol-3-yl)-2,2-diphenylacetamide

N-(1,2-benzoxazol-3-yl)-2,2-diphenylacetamide

Cat. No.: B11394307
M. Wt: 328.4 g/mol
InChI Key: YUACEERRFUSYQO-UHFFFAOYSA-N
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Description

N-(1,2-benzoxazol-3-yl)-2,2-diphenylacetamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzoxazol-3-yl)-2,2-diphenylacetamide typically involves the reaction of 1,2-benzoxazole with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

    Starting Materials: 1,2-benzoxazole, 2,2-diphenylacetyl chloride

    Reaction Conditions: Room temperature, dichloromethane, triethylamine

    Purification: Recrystallization or column chromatography

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-benzoxazol-3-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1,2-benzoxazol-3-yl)-2,2-diphenylacetic acid, while reduction could produce N-(1,2-benzoxazol-3-yl)-2,2-diphenylethanol.

Scientific Research Applications

N-(1,2-benzoxazol-3-yl)-2,2-diphenylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways. The benzoxazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, affecting the activity of proteins and enzymes.

Comparison with Similar Compounds

N-(1,2-benzoxazol-3-yl)-2,2-diphenylacetamide can be compared with other benzoxazole derivatives such as:

  • N-(1,2-benzoxazol-3-yl)-2-phenylacetamide
  • N-(1,2-benzoxazol-3-yl)-2,2-diphenylpropionamide
  • N-(1,2-benzoxazol-3-yl)-2,2-diphenylbutyramide

These compounds share similar structural features but differ in their side chains, which can significantly affect their chemical properties and biological activities. This compound is unique due to its specific substitution pattern, which may confer distinct pharmacological properties.

Properties

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)-2,2-diphenylacetamide

InChI

InChI=1S/C21H16N2O2/c24-21(22-20-17-13-7-8-14-18(17)25-23-20)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23,24)

InChI Key

YUACEERRFUSYQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NOC4=CC=CC=C43

Origin of Product

United States

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